molecular formula C7H8N2 B1487799 1-(but-3-yn-1-yl)-1H-pyrazole CAS No. 1274810-29-5

1-(but-3-yn-1-yl)-1H-pyrazole

Cat. No.: B1487799
CAS No.: 1274810-29-5
M. Wt: 120.15 g/mol
InChI Key: HTCYFQNPLWXEES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(But-3-yn-1-yl)-1H-pyrazole ( 1274810-29-5) is a valuable chemical building block in organic and medicinal chemistry research. This compound features a pyrazole heterocycle, a privileged scaffold in drug discovery, substituted at the N1 position with a but-3-yn-1-yl chain . The terminal alkyne group provides a highly versatile reactive handle for further synthetic elaboration via metal-catalyzed cross-couplings, such as the Sonogashira reaction, or through [3+2] cycloadditions to form triazoles and other complex heterocyclic systems . Pyrazole derivatives are extensively studied due to their wide spectrum of pharmacological activities, which include anti-inflammatory, anticancer, antibacterial, antifungal, and antidepressant properties . The presence of the pyrazole nucleus in several established drugs like the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant underscores the therapeutic significance of this structural motif . Researchers can utilize this compound as a key synthetic intermediate for constructing more complex molecules, exploring structure-activity relationships, or developing new ligands and materials. The molecular formula is C7H8N2, and it has a molecular weight of 120.15 g/mol . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-but-3-ynylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2/c1-2-3-6-9-7-4-5-8-9/h1,4-5,7H,3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTCYFQNPLWXEES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCN1C=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1 but 3 Yn 1 Yl 1h Pyrazole

Strategic N-Alkylation Approaches to Pyrazoles

The N-alkylation of pyrazoles remains a fundamental and widely utilized method for the synthesis of N-substituted pyrazole (B372694) derivatives. This approach involves the deprotonation of the pyrazole nitrogen followed by nucleophilic attack on a suitable electrophile. For the synthesis of 1-(but-3-yn-1-yl)-1H-pyrazole, this strategy necessitates the use of a halogenoalkyne precursor.

Synthesis and Optimization of Halogenoalkyne Precursors

The successful N-alkylation of pyrazole is contingent on the availability of a suitable butynyl electrophile, typically a 4-halobut-1-yne such as 4-bromobut-1-yne or 4-chlorobut-1-yne. The synthesis of these precursors is a critical first step.

A common and effective method for the preparation of 4-bromobut-1-yne involves the reaction of 3-butyn-1-ol (B147353) with a brominating agent. One established procedure utilizes phosphorus tribromide (PBr₃) in an ethereal solvent at low temperatures. The reaction proceeds by the conversion of the hydroxyl group to a good leaving group, which is subsequently displaced by a bromide ion.

Table 1: Synthesis of 4-bromobut-1-yne from 3-butyn-1-ol

Reactant 1 Reactant 2 Solvent Temperature Yield

Optimization of this reaction involves controlling the stoichiometry of the reagents and the reaction temperature to minimize the formation of byproducts. The purification of the resulting 4-bromobut-1-yne is typically achieved through distillation.

Pyrazole Anion Generation and Regioselective Alkylation

With the halogenoalkyne precursor in hand, the next step is the alkylation of the pyrazole ring. Pyrazole is an acidic heterocycle, and the N-H proton can be readily removed by a suitable base to generate the pyrazolate anion. The choice of base is crucial for efficient anion formation and to avoid potential side reactions. Common bases used for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃).

The regioselectivity of the N-alkylation of pyrazole is a key consideration. Since pyrazole has two adjacent nitrogen atoms, alkylation can potentially occur at either N1 or N2. In the case of unsubstituted pyrazole, the two nitrogen atoms are equivalent, leading to a single product. However, for substituted pyrazoles, the reaction can yield a mixture of regioisomers. The regiochemical outcome is influenced by several factors, including the nature of the substituent on the pyrazole ring, the electrophile, the base, and the solvent. Generally, the alkylation of 3-substituted pyrazoles with alkyl halides tends to favor the N1-isomer due to steric hindrance at the N2 position.

Optimized Reaction Conditions and Yield Enhancement Strategies

Research has demonstrated the successful N-alkylation of pyrazole derivatives with terminal alkynyl halides. For instance, the synthesis of methyl 1-(pent-4-yn-1-yl)-1H-pyrazole-4-carboxylate has been achieved by reacting methyl pyrazole-4-carboxylate with a terminal alkynyl halide in the presence of cesium carbonate in dimethylformamide (DMF). This provides a strong indication that a similar strategy can be employed for the synthesis of this compound.

Table 2: General Conditions for N-Alkylation of Pyrazole with 4-halobut-1-yne

Pyrazole Alkylating Agent Base Solvent Temperature
1H-Pyrazole 4-bromobut-1-yne Cs₂CO₃ DMF Room Temp. to Mild Heating

To enhance the yield of the desired product, several strategies can be employed. The use of a polar aprotic solvent like DMF or acetonitrile (B52724) can facilitate the dissolution of the pyrazolate salt and promote the Sₙ2 reaction. The choice of a suitable base, such as the aforementioned cesium carbonate, has been shown to be effective in promoting N-alkylation. Reaction temperature is another critical parameter that can be optimized to balance the rate of reaction with the potential for side reactions, such as the elimination of the alkyl halide or polymerization of the alkyne.

Palladium-Catalyzed Cross-Coupling Methodologies for Alkyne Introduction

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While extensively used for C-C bond formation, their application in the direct N-alkynylation of pyrazoles is less documented.

Sonogashira Coupling and Related Approaches with Pyrazole Substrates

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. Traditionally, this reaction is not employed for the direct formation of N-alkynyl bonds. However, the principles of palladium catalysis can be adapted for such transformations. A plausible, though less conventional, approach for the synthesis of this compound via a palladium-catalyzed route would likely involve a variation of the Buchwald-Hartwig amination, where an N-H bond of pyrazole adds to an alkynyl halide or a related electrophile.

A more direct application of Sonogashira-type coupling to introduce the alkyne moiety would necessitate a different strategy, for example, the coupling of a pre-functionalized pyrazole, such as an N-aminopyrazole, with a suitable alkyne partner. However, this falls outside the direct synthesis of the target compound from pyrazole itself.

Given the current state of the literature, the direct Sonogashira N-alkynylation of pyrazole is not a well-established method. The challenges lie in the propensity of the pyrazolate anion to act as a base rather than a nucleophile in the catalytic cycle and potential catalyst inhibition by the nitrogen heterocycle.

Mechanistic Considerations in Palladium-Mediated Carbon-Carbon Bond Formations

While not directly applicable to the N-alkynylation of pyrazole in its classic form, understanding the mechanism of the Sonogashira coupling is instructive for the development of related palladium-catalyzed transformations. The catalytic cycle is generally believed to involve the following key steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl or vinyl halide, forming a Pd(II) complex.

Transmetalation: A copper(I) acetylide, formed in situ from the terminal alkyne and a copper(I) salt, undergoes transmetalation with the Pd(II) complex, transferring the alkynyl group to the palladium center.

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to furnish the final coupled product and regenerate the Pd(0) catalyst.

For a hypothetical palladium-catalyzed N-alkynylation, the mechanism would need to be significantly altered. It would likely involve the formation of a palladium-pyrazolate complex, followed by a reaction with the alkynyl electrophile. The development of such a catalytic system would require careful selection of ligands to promote the desired reactivity and suppress side reactions.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry to the synthesis of pyrazole derivatives aims to reduce the environmental impact by utilizing safer solvents, minimizing waste, and employing catalytic processes. nih.gov Traditional N-alkylation of pyrazoles often involves harsh bases and volatile organic solvents. mdpi.comsemanticscholar.org Modern approaches seek to replace these with more sustainable alternatives.

Development of Environmentally Benign Solvent Systems

A key aspect of greening the synthesis of this compound is the replacement of conventional volatile organic compounds (VOCs) with more environmentally friendly solvent systems.

Solvent-Free Synthesis: One of the most effective green chemistry approaches is the elimination of solvents altogether. Phase-transfer catalysis (PTC) has been successfully employed for the N-alkylation of pyrazole under solvent-free conditions. researchgate.net This method typically involves reacting pyrazole with an alkylating agent, such as 4-bromobut-1-yne, in the presence of a solid base like potassium hydroxide (B78521) or potassium carbonate and a phase-transfer catalyst. The absence of a solvent enhances reactivity, simplifies work-up, and significantly reduces waste. researchgate.net Microwave irradiation combined with solvent-free conditions using sodium hydrogen carbonate has also proven to be an excellent method for N-alkylating pyrazoles, offering good yields and preventing side reactions. researchgate.net

Aqueous Media and Other Green Solvents: While direct N-alkylation with hydrophobic reagents like 4-halobut-1-yne can be challenging in purely aqueous systems, the use of water-ethanol mixtures or other green solvents like polyethylene (B3416737) glycol (PEG) has been explored for azole synthesis. researchgate.net PEG-400, for instance, has been used as a phase-transfer catalyst and solvent in the copper-catalyzed synthesis of N-alkynyl pyrazoles, significantly reducing reaction times under microwave promotion. researchgate.net

Ionic Liquids (ILs): Ionic liquids are considered green solvents due to their low vapor pressure, thermal stability, and recyclability. They can act as both the solvent and catalyst in pyrazole synthesis. researchgate.netresearchgate.netmt.com For the N-alkylation of pyrazole, an ionic liquid could facilitate the reaction between the pyrazole anion and the butynyl halide, offering a recyclable and efficient reaction medium.

Below is a table comparing various solvent systems for pyrazole synthesis based on green chemistry principles.

Table 1: Comparison of Solvent Systems for Pyrazole Synthesis
Solvent System Advantages Disadvantages Relevant Methodologies
Solvent-Free High reactivity, no solvent waste, simple work-up. researchgate.net May require higher temperatures or alternative energy sources. Phase-Transfer Catalysis (PTC), Microwave-assisted synthesis. researchgate.net
Water / Aqueous Mixtures Non-toxic, inexpensive, non-flammable. Poor solubility for non-polar reactants. Often used with co-solvents or phase-transfer catalysts.
Ionic Liquids (ILs) Recyclable, low volatility, tunable properties. researchgate.netmt.com Can be expensive, potential toxicity concerns, viscosity. Catalyst and solvent for N-alkylation. researchgate.net
Polyethylene Glycol (PEG) Biodegradable, low toxicity, recyclable. researchgate.net Can be viscous, requires separation from the product. Microwave-promoted copper-catalyzed N-alkynylation. researchgate.net

Catalyst Development for Sustainable Synthesis Pathways

Catalyst choice is pivotal in developing sustainable synthetic routes. The focus is on replacing stoichiometric reagents with catalytic alternatives that are efficient, selective, and preferably recyclable.

Phase-Transfer Catalysis (PTC): As mentioned, PTC is a powerful green technique for N-alkylation. researchgate.netlibretexts.org It facilitates the transfer of the pyrazolate anion from a solid or aqueous phase to an organic phase (or a solvent-free liquid phase) where it reacts with the alkylating agent. Tetrabutylammonium bromide (TBAB) is a common phase-transfer catalyst used for the N-alkylation of pyrazole, often in solvent-free conditions with a base like potassium carbonate or potassium hydroxide. researchgate.net This approach avoids the need for strong, hazardous bases like sodium hydride and anhydrous solvents. beilstein-journals.org

Heterogeneous Catalysts: The use of solid-supported catalysts simplifies product purification and allows for catalyst recycling. Basic modified molecular sieves, such as cesium-impregnated pillared saponites, have been shown to be highly active catalysts for the N-alkylation of pyrazole with alkyl bromides. researchgate.net These solid catalysts can be easily removed by filtration at the end of the reaction. Similarly, bases like potassium carbonate or cesium carbonate supported on solid matrices can be employed. nih.gov A procedure for a related compound, methyl 1-(but-1-yn-4-yl)-1H-pyrazole-4-carboxylate, utilizes cesium carbonate in dimethylformamide (DMF), highlighting the effectiveness of this base in promoting the reaction. nih.gov

Copper-Catalyzed Synthesis: Copper catalysis is frequently used for N-alkynylation reactions. mdpi.com Greener variants of these reactions aim to use air as the oxidant and employ catalyst systems that are efficient at low loadings. mdpi.com The combination of a copper catalyst with a phase-transfer agent like PEG-400 under microwave irradiation represents a significant step towards a more sustainable pathway for synthesizing N-alkynyl pyrazoles. researchgate.net

The following table summarizes sustainable catalyst systems for the N-alkylation of pyrazole.

Table 2: Sustainable Catalyst Systems for Pyrazole N-Alkylation
Catalyst System Reaction Conditions Advantages Example Alkylating Agent
Tetrabutylammonium Bromide (TBAB) Solvent-free, K₂CO₃ or KOH base, room temp. to moderate heat. researchgate.net Green (solvent-free), high yield, simple. Propargyl bromide, Alkyl bromides. researchgate.net
Cesium-impregnated Saponites DMF or Acetonitrile, 80°C. researchgate.net Heterogeneous, recyclable, high activity. Alkyl bromides. researchgate.net
Copper(I) Iodide / PEG-400 Microwave irradiation, 30 min. researchgate.net Rapid reaction, reduced need for additional ligands. Bromoalkynes. researchgate.net
Solid Alumina (Al₂O₃) Solvent-free, room temperature. mdpi.com Mild conditions, simple workup. α,β-acetylenic ketones. mdpi.com

Advanced Purification and Isolation Techniques for Research-Grade Material

Obtaining this compound in high purity is essential for its use in further research and synthesis. Advanced purification techniques are employed to remove unreacted starting materials, catalysts, and by-products.

Flash Column Chromatography: This is the most common technique for purifying N-alkylated pyrazoles and other alkyne-containing compounds. mdpi.comnih.gov The crude reaction mixture is typically concentrated and then subjected to chromatography on a silica (B1680970) gel column. mdpi.com The choice of eluent is critical for achieving good separation. A non-polar/polar solvent system, such as a gradient of ethyl acetate (B1210297) in hexanes, is frequently effective. nih.gov For basic compounds like pyrazoles, deactivation of the silica gel with a small amount of triethylamine (B128534) in the eluent can prevent product loss on the column. researchgate.net The progress of the separation is monitored by thin-layer chromatography (TLC).

Recrystallization: For compounds that are solid at room temperature, recrystallization is an excellent method for achieving high purity. libretexts.orgmnstate.edu The principle relies on the differential solubility of the desired compound and impurities in a chosen solvent at high and low temperatures. researchgate.net A suitable solvent or solvent pair (a "good" solvent in which the compound is soluble when hot, and a "bad" solvent in which it is insoluble when cold) must be identified. mnstate.edu Common solvents for recrystallizing pyrazole derivatives include ethanol, methanol, ethyl acetate, or mixtures such as ethanol-water. researchgate.netresearchgate.net The process involves dissolving the crude product in a minimum amount of the hot solvent, filtering out any insoluble impurities, and allowing the solution to cool slowly to induce the formation of pure crystals. libretexts.orgmnstate.edu

Distillation/Extraction: If the product is a liquid, as this compound is expected to be, purification may involve an initial aqueous workup followed by distillation. The workup typically consists of diluting the reaction mixture with an organic solvent (e.g., ethyl acetate) and washing with water and brine to remove inorganic salts and water-soluble impurities. nih.gov The organic layer is then dried and concentrated. For volatile compounds, ball-to-ball distillation under reduced pressure can be an effective final purification step. researchgate.net

The table below outlines typical purification protocols for N-alkynyl pyrazoles.

Table 3: Purification Techniques for N-Alkynyl Pyrazoles
Technique Description Key Parameters Common Application
Flash Column Chromatography Separation based on polarity using a stationary phase (silica gel) and a mobile phase (eluent). nih.gov Stationary Phase: Silica gel (often 230-400 mesh).Mobile Phase: Hexane/Ethyl Acetate gradient. nih.gov Primary purification of crude reaction mixtures, separation of isomers.
Recrystallization Purification of solids based on differential solubility. libretexts.orgmnstate.edu Solvent Choice: Ethanol, Methanol/Water, Ethyl Acetate. researchgate.netresearchgate.net Final purification of solid products to obtain high-purity crystalline material.
Aqueous Workup/Extraction Liquid-liquid extraction to remove water-soluble impurities and catalysts. nih.gov Organic Solvent: Ethyl acetate, Dichloromethane.Washes: Water, Saturated NaHCO₃, Brine. mdpi.com Initial cleanup of the crude reaction mixture before chromatography or distillation.
Distillation Purification of liquids based on differences in boiling points. researchgate.net Method: Vacuum distillation or Ball-to-ball distillation for higher boiling point liquids. Purification of liquid products.

Elucidation of Reactivity Profiles and Mechanistic Pathways of 1 but 3 Yn 1 Yl 1h Pyrazole

Alkyne Functional Group Reactivity in Multicomponent Systems

The terminal alkyne moiety is a versatile functional group that participates in a wide array of reactions, making it a valuable handle for molecular construction. Its reactivity is central to the synthetic utility of 1-(but-3-yn-1-yl)-1H-pyrazole, particularly in multicomponent systems that enable the rapid assembly of complex molecular architectures.

The Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) is a cornerstone of click chemistry, renowned for its high efficiency, mild reaction conditions, and exceptional regioselectivity. wikipedia.orgwikipedia.org This reaction involves the coupling of a terminal alkyne, such as that in this compound, with an organic azide (B81097) to form a stable 1,2,3-triazole ring. The reaction is significantly accelerated by a copper(I) catalyst, which facilitates the transformation with a rate increase of up to 107 to 108 compared to the uncatalyzed thermal process. wikipedia.orgresearchgate.net

The generally accepted mechanism begins with the formation of a copper(I) acetylide intermediate. This step increases the acidity of the terminal alkyne proton, facilitating its removal. cetjournal.it The copper acetylide then reacts with the azide in a stepwise manner, proceeding through a six-membered copper-containing intermediate before undergoing cyclization and subsequent protonolysis to release the triazole product and regenerate the catalyst. researchgate.net

A defining feature of the CuAAC reaction is its high degree of regioselectivity. Unlike the thermal Huisgen 1,3-dipolar cycloaddition, which typically yields a mixture of 1,4- and 1,5-disubstituted triazole regioisomers, the copper-catalyzed variant almost exclusively produces the 1,4-disubstituted product. wikipedia.org This pronounced regioselectivity is a direct consequence of the stepwise, copper-mediated mechanism, which sterically and electronically favors the formation of the 1,4-isomer. cetjournal.itnih.gov

For this compound, its reaction with an organic azide (R-N3) under Cu(I) catalysis is expected to yield solely the 1-(4-((1-(R)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrazol-1-yl)butane derivative. The reaction is stereospecific with respect to the azide and alkyne components but does not introduce new chiral centers at the triazole ring itself.

Table 1: Regioselectivity in Cycloaddition Reactions of Terminal Alkynes
Reaction TypeCatalystTypical ProductsKey Feature
Thermal Huisgen CycloadditionNone (Heat)Mixture of 1,4- and 1,5-regioisomersLow regioselectivity wikipedia.org
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Copper(I) source (e.g., CuSO₄/NaAsc, CuI)Exclusively 1,4-regioisomerHigh regioselectivity wikipedia.orgresearchgate.net
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)Ruthenium complexes (e.g., Cp*RuCl(PPh₃)₂)Exclusively 1,5-regioisomerComplementary regioselectivity to CuAAC wikipedia.org

The efficiency of the CuAAC reaction can be significantly influenced by the structure of the copper catalyst system, including the copper source and the presence of ancillary ligands. While simple copper(I) salts like copper(I) iodide are effective, the use of ligands can stabilize the copper(I) oxidation state, prevent catalyst disproportionation, and accelerate the reaction rate.

The terminal alkyne of this compound is susceptible to hydrometallation reactions, such as hydroboration, which involve the addition of a metal-hydride bond across the triple bond. These reactions are powerful tools for producing vinyl-metal species, which are versatile intermediates in organic synthesis.

Hydroboration of terminal alkynes with reagents like pinacolborane (HBpin) can be catalyzed by a variety of transition metals. The regioselectivity and stereoselectivity of the addition are highly dependent on the catalyst employed. For instance, titanium-based catalysts have been shown to effectively catalyze the hydroboration of terminal alkynes bearing heterocyclic groups, yielding exclusively the (E)-alkenyl boranes. nih.gov In contrast, certain ruthenium and manganese catalysts can favor the formation of the thermodynamically less stable (Z)-isomer. acs.orgresearchgate.netacs.org The reaction of this compound with HBpin would thus be expected to produce either the (E)- or (Z)-vinylboronate ester, depending on the catalytic system chosen.

Table 2: Catalyst-Dependent Stereoselectivity in Alkyne Hydroboration
Catalyst SystemSubstrate TypeMajor Product IsomerReference
Titanium Amidophosphine–Borane ComplexTerminal Alkynes (Aryl, Alkyl, Heterocyclic)(E)-vinylboronate nih.gov
[Ru(NHC)] Complexes with H-B(dan)Terminal Alkynes (Aryl, Heteroaryl, Aliphatic)(Z)-vinylboronate acs.org
Mn(I) Alkyl PCP Pincer ComplexAryl Terminal Alkynes(Z)-vinylboronate acs.org
Mn(I) Alkyl PCP Pincer ComplexAliphatic Terminal Alkynes(E)-vinylboronate acs.org

Beyond hydrometallation, the alkyne can undergo other addition reactions. For example, electrophilic heterocyclization can be induced by tellurium reagents. Studies on terminal N-alkynyl pyrazole (B372694) derivatives have shown that reaction with tellurium(IV) oxide in hydrohalic acid can lead to tellurohalogenation and subsequent cyclization to form fused heterocyclic salts. nih.govnih.gov

The terminal C-H bond of the alkyne group is acidic and can be readily functionalized through oxidative coupling reactions. The Glaser coupling, one of the oldest coupling reactions, involves the copper-mediated oxidative homocoupling of terminal alkynes to form symmetric 1,3-diynes. wikipedia.orgorganic-chemistry.org Applying this to this compound would result in the formation of 1,4-bis(1H-pyrazol-1-yl)buta-1,3-diyne. Variants like the Hay coupling utilize a catalytic amount of a copper(I)-TMEDA complex and oxygen as the oxidant. wikipedia.orgorganic-chemistry.org

For the synthesis of unsymmetrical diynes, the Sonogashira coupling is a powerful cross-coupling reaction. wikipedia.org It employs a palladium catalyst and a copper(I) co-catalyst to couple a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org Therefore, this compound could be coupled with various aryl or vinyl halides to generate a wide range of conjugated systems. researchgate.net

The alkyne triple bond can also be fully or partially reduced. Catalytic hydrogenation over a palladium on carbon (Pd/C) catalyst would reduce the alkyne to the corresponding alkane, yielding 1-(butyl)-1H-pyrazole. For selective reduction to the alkene, specific catalysts are required. Hydrogenation using Lindlar's catalyst (palladium poisoned with lead acetate (B1210297) and quinoline) would result in a syn-addition of hydrogen, producing 1-(but-3-en-1-yl)-1H-pyrazole with cis-(Z)-stereochemistry.

Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) Studies

Reactivity of the Pyrazole Ring System

The pyrazole ring is an electron-rich aromatic heterocycle. In this compound, the nitrogen at the 1-position is substituted with the alkyl-alkyne chain, precluding reactions at this site such as N-alkylation. The reactivity of the ring carbons is dictated by the electronic properties of the heterocyclic system. The two adjacent nitrogen atoms decrease the electron density at the C-3 and C-5 positions, making them less susceptible to electrophilic attack. Conversely, the C-4 position is comparatively electron-rich and is the primary site for electrophilic aromatic substitution. acs.orgrsc.org The but-3-yn-1-yl substituent is an alkyl group that is not expected to significantly alter this inherent reactivity pattern through strong electronic effects.

Common electrophilic substitution reactions such as nitration and halogenation are expected to occur at the C-4 position. Nitration of 1-substituted pyrazoles with mixed acid (HNO₃/H₂SO₄) or other nitrating agents like nitric acid in trifluoroacetic anhydride (B1165640) typically yields the 4-nitro derivative. rsc.orgresearchgate.net Similarly, halogenation with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would introduce a halogen atom at the C-4 position. researchgate.net Direct halogenation at C-3 or C-5 generally requires the C-4 position to be blocked. researchgate.net

Table 3: Common Electrophilic Substitution Reactions on the Pyrazole Ring
ReactionReagentsElectrophilePosition of SubstitutionProduct
NitrationHNO₃ + H₂SO₄NO₂⁺C-44-Nitro-1-(but-3-yn-1-yl)-1H-pyrazole acs.org
SulfonationFuming H₂SO₄SO₃C-4This compound-4-sulfonic acid acs.org
BrominationBr₂ or NBSBr⁺C-44-Bromo-1-(but-3-yn-1-yl)-1H-pyrazole researchgate.net
Vilsmeier-Haack FormylationPOCl₃ + DMF[ClCH=N(CH₃)₂]⁺C-4This compound-4-carbaldehyde acs.orgnih.gov

The pyrazole ring itself is generally stable and resistant to oxidation and reduction under conditions that would transform the alkyne side chain, allowing for selective manipulation of the two functional groups. organic-chemistry.orglibretexts.org

Electrophilic Aromatic Substitution on the Pyrazole Nucleus

The pyrazole ring is an aromatic heterocycle that can undergo electrophilic aromatic substitution. Due to the presence of two nitrogen atoms, the pyrazole ring is considered electron-rich, yet less reactive than pyrrole. The N-1 nitrogen atom, bearing the butynyl substituent, and the N-2 nitrogen atom both exert a deactivating effect on the ring through an inductive effect, while the N-2 nitrogen can donate a lone pair via resonance.

Electrophilic substitution on the pyrazole ring occurs preferentially at the C4 position. nih.govrrbdavc.org This regioselectivity is attributed to the greater stability of the cationic intermediate (sigma complex) formed when the electrophile attacks the C4 position, as the positive charge can be delocalized without being placed on the electron-deficient N-2 nitrogen atom. Attacks at the C3 and C5 positions are less favored as they lead to less stable intermediates. rrbdavc.org

Typical electrophilic substitution reactions that this compound is expected to undergo include:

Nitration: Using a mixture of nitric acid and sulfuric acid would likely yield 1-(but-3-yn-1-yl)-4-nitro-1H-pyrazole.

Halogenation: Reaction with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid or in a polar solvent would be expected to produce the 4-halo derivative.

Sulfonation: Treatment with fuming sulfuric acid should result in the formation of this compound-4-sulfonic acid.

Friedel-Crafts Acylation/Alkylation: These reactions are generally difficult on pyrazole rings due to the deactivating effect of the nitrogen atoms and the potential for the Lewis acid catalyst to coordinate with the N-2 nitrogen, further deactivating the ring.

The butynyl substituent at the N-1 position is not expected to significantly alter the inherent regioselectivity of the pyrazole ring towards electrophilic attack.

Nucleophilic Additions/Substitutions at the Pyrazole Ring Positions

The pyrazole ring is generally resistant to nucleophilic aromatic substitution due to its electron-rich nature. Nucleophilic attack is considered difficult and typically requires the presence of strong electron-withdrawing groups on the ring and/or harsh reaction conditions. nih.gov The positions most susceptible to nucleophilic attack are C3 and C5, as they are adjacent to the electron-withdrawing nitrogen atoms. nih.gov

For this compound, direct nucleophilic substitution of a hydrogen atom is highly unlikely. If a suitable leaving group (e.g., a halogen) were present at the C3 or C5 position, nucleophilic displacement could potentially occur.

While the pyrazole ring itself is not prone to nucleophilic addition, the terminal alkyne of the butynyl side chain is an electrophilic site that can undergo nucleophilic addition reactions. This dual reactivity is a key aspect of the molecule's chemoselectivity.

Coordination Chemistry of Pyrazole Nitrogen Atoms with Transition Metals

Pyrazole and its derivatives are excellent ligands in coordination chemistry, primarily through the lone pair of electrons on the sp²-hybridized N-2 nitrogen atom (the "pyridine-type" nitrogen). mdpi.com The N-1 nitrogen is typically involved in bonding to its substituent and is generally not available for coordination. This compound can act as a monodentate ligand, coordinating to a metal center through its N-2 atom.

The coordination of pyrazole ligands to transition metals can lead to the formation of a wide variety of complexes, from simple mononuclear species to complex polynuclear structures and coordination polymers. nih.gov The steric and electronic properties of the substituent at the N-1 position can influence the stability and structure of the resulting metal complexes. The butynyl group is relatively small, suggesting that it would not impose significant steric hindrance to coordination.

Furthermore, the alkyne functionality in the side chain could potentially participate in coordination to the metal center, allowing the ligand to act in a bidentate fashion, although this would depend on the specific metal and reaction conditions. Such "hemilabile" behavior, where the alkyne can coordinate and de-coordinate, could be of interest in catalysis.

Table 1: Expected Coordination Behavior of this compound

Metal Ion Expected Coordination Mode Potential Complex Type
Cu(II), Zn(II), Cd(II) Monodentate (via N-2) [M(L)₂X₂] (L = ligand, X = anion)
Pd(II), Pt(II) Monodentate (via N-2) [M(L)₂Cl₂]
Ag(I) Monodentate (via N-2) [Ag(L)]NO₃

Chemoselectivity and Regioselectivity in Complex Reaction Environments

The presence of two distinct reactive sites in this compound—the aromatic pyrazole ring and the terminal alkyne—presents challenges and opportunities in terms of chemoselectivity and regioselectivity. The outcome of a reaction will depend on the nature of the reagents and the reaction conditions.

Electrophilic Reactions: As discussed, electrophilic attack on the pyrazole ring will occur regioselectively at the C4 position. However, certain electrophiles can also react with the alkyne group (e.g., electrophilic addition of halogens or acids). The chemoselectivity between the ring and the alkyne would depend on their relative nucleophilicity and the reaction conditions. For example, tellurium-induced electrophilic heterocyclization of related N-alkynyl pyrazoles has been shown to proceed via the alkyne and a carboxylate substituent, leaving the pyrazole ring intact. nih.gov

Nucleophilic Reactions: The terminal alkyne is a prime target for nucleophilic addition (a Michael-type addition if the alkyne is activated). This is a much more facile reaction than nucleophilic attack on the unsubstituted pyrazole ring. Therefore, in the presence of a nucleophile, the reaction is expected to occur chemoselectively at the butynyl side chain.

Regioselectivity in Synthesis: The synthesis of N-substituted pyrazoles, such as this compound, often involves the reaction of a substituted hydrazine (B178648) with a 1,3-dicarbonyl compound or an equivalent. This can lead to mixtures of regioisomers. organic-chemistry.org However, direct N-alkylation of pyrazole under basic conditions often provides a regioselective route to the N-1 substituted product, which is the thermodynamically more stable isomer. sci-hub.st

Mechanistic Investigations using Advanced Kinetic and Spectroscopic Methods

While no specific mechanistic studies on this compound have been reported, the mechanisms of pyrazole reactions in general have been investigated using various techniques.

Kinetic Studies: Kinetic analysis can be used to determine the rate law and activation parameters of a reaction, providing insight into the rate-determining step. For instance, a kinetic study of the oxidation of a pyrazole derivative by permanganate (B83412) ion showed first-order kinetics with respect to the permanganate and fractional-order with respect to the pyrazole, suggesting the formation of an intermediate complex in the mechanism. sciencepublishinggroup.com Similar kinetic studies could be applied to the electrophilic substitution or coordination reactions of this compound to elucidate their mechanisms.

Spectroscopic Methods:

NMR Spectroscopy: ¹H and ¹³C NMR are fundamental tools for characterizing the products of reactions and identifying regioisomers. sci-hub.st In-situ NMR monitoring of a reaction can help identify transient intermediates and follow the reaction progress over time.

IR and Mass Spectrometry: These techniques are crucial for identifying functional groups and confirming the molecular weight of reactants, intermediates, and products.

Computational Methods: Density Functional Theory (DFT) calculations are increasingly used to predict reaction pathways, rationalize regioselectivity, and calculate the energies of transition states and intermediates. researchgate.net Such calculations could be applied to model the electrophilic substitution on this compound to compare the stability of the different possible sigma complexes, thereby predicting the observed C4 selectivity.

A mechanistic study of pyrazole synthesis via oxidation-induced N-N coupling of diazatitanacycles utilized kinetic analysis and NMR spectroscopy to probe the rate-determining step and rule out certain proposed pathways. rsc.org These advanced methods would be invaluable for understanding the detailed reaction pathways of this compound.

Advanced Spectroscopic Characterization Methodologies for Structural and Electronic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 1-(but-3-yn-1-yl)-1H-pyrazole. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, a complete assignment of proton (¹H) and carbon-¹³ (¹³C) resonances can be achieved, confirming the molecular framework and providing insights into the electronic environment of the nuclei.

The ¹H and ¹³C NMR spectra of this compound are characterized by distinct signals corresponding to the protons and carbons of the pyrazole (B372694) ring and the butynyl substituent. The chemical shifts (δ) are influenced by the electron density around the nuclei, with deshielding effects observed for atoms adjacent to electronegative nitrogen atoms or unsaturated systems.

Pyrazole Moiety: The pyrazole ring exhibits characteristic signals for its three protons and three carbons. The proton at position 5 (H-5) is typically the most deshielded due to its proximity to both nitrogen atoms, while the proton at position 3 (H-3) is also significantly deshielded. The proton at position 4 (H-4) usually appears as a triplet due to coupling with both H-3 and H-5. In the ¹³C NMR spectrum, the carbon atoms C-3 and C-5 resonate at lower fields compared to C-4, reflecting the influence of the adjacent nitrogen atoms.

Alkyne Moiety: The butynyl chain displays signals characteristic of both sp³ and sp hybridized carbons and their attached protons. The terminal alkyne proton (≡C-H) typically appears as a triplet in the ¹H NMR spectrum due to coupling with the adjacent methylene (B1212753) protons. The methylene groups of the butyl chain will show distinct chemical shifts depending on their proximity to the pyrazole ring and the alkyne functionality. The sp-hybridized carbons of the alkyne group have characteristic chemical shifts in the ¹³C NMR spectrum, typically in the range of 65-90 ppm.

A summary of the predicted ¹H and ¹³C NMR chemical shifts for this compound is presented in the interactive data table below. These predictions are based on established chemical shift ranges for similar pyrazole and alkyne-containing compounds.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-3 (pyrazole)7.5 - 7.8-
H-4 (pyrazole)6.2 - 6.5-
H-5 (pyrazole)7.6 - 7.9-
N-CH₂4.2 - 4.548 - 52
CH₂-C≡2.5 - 2.818 - 22
C≡C-H2.0 - 2.3-
C-3 (pyrazole)-138 - 142
C-4 (pyrazole)-105 - 109
C-5 (pyrazole)-128 - 132
C≡CH-80 - 85
C≡C H-68 - 72

To definitively assign the ¹H and ¹³C signals and to establish the connectivity between different parts of the molecule, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals scalar couplings between protons, typically over two or three bonds. For this compound, COSY correlations would be expected between the pyrazole protons (H-3, H-4, and H-5) and between the protons of the butynyl chain (N-CH₂-CH₂-C≡CH). This allows for the unambiguous assignment of protons within each spin system.

HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC experiment correlates each proton with the carbon atom to which it is directly attached. This is a powerful tool for assigning the carbon resonances based on the already assigned proton signals. For instance, the proton signal of the N-CH₂ group will show a correlation to the corresponding carbon signal in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The ¹H-¹³C HMBC spectrum shows correlations between protons and carbons over two or three bonds. This is crucial for connecting the different fragments of the molecule. For example, HMBC correlations would be expected from the N-CH₂ protons to the C-5 and C-4 carbons of the pyrazole ring, as well as to the adjacent CH₂ carbon of the butynyl chain. This confirms the attachment of the butynyl group to the N-1 position of the pyrazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment provides information about the spatial proximity of protons. While this molecule does not have stereocenters, NOESY can still be used to confirm through-space interactions and further support the structural assignment. For example, NOE correlations might be observed between the N-CH₂ protons and the H-5 proton of the pyrazole ring.

The combined interpretation of these 2D NMR spectra allows for a complete and unambiguous assignment of all ¹H and ¹³C resonances, thereby confirming the chemical structure of this compound.

Solid-state NMR (ssNMR) spectroscopy provides valuable information about the structure and dynamics of molecules in the solid phase. mdpi.commdpi.comderpharmachemica.com For this compound, ssNMR can be employed to study polymorphism, which is the ability of a compound to exist in more than one crystal form. Different polymorphs can have distinct physical properties, and ssNMR is a sensitive technique for their identification and characterization.

By using techniques such as Cross-Polarization Magic-Angle Spinning (CP/MAS), high-resolution ¹³C ssNMR spectra can be obtained. mdpi.comderpharmachemica.com The chemical shifts in the solid state can differ from those in solution due to packing effects and intermolecular interactions. These differences can provide insights into the crystal packing and the presence of specific intermolecular interactions, such as hydrogen bonding involving the alkyne proton.

Furthermore, ssNMR can be used in conjunction with X-ray diffraction to refine crystal structures. In cases where single crystals suitable for X-ray diffraction cannot be obtained, ssNMR can provide crucial distance and torsion angle constraints to aid in structure determination from powder diffraction data.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect) provides a "fingerprint" spectrum that is characteristic of the molecule's structure and bonding.

The IR and Raman spectra of this compound are expected to show characteristic absorption bands corresponding to the vibrational modes of the pyrazole ring and the butynyl substituent.

Alkyne Moiety:

≡C-H Stretch: A sharp, strong band is expected in the IR spectrum around 3300 cm⁻¹, corresponding to the stretching vibration of the terminal alkyne C-H bond.

C≡C Stretch: The carbon-carbon triple bond stretch is expected to appear as a weak to medium intensity band in the IR spectrum in the region of 2100-2140 cm⁻¹. This band is often stronger and more readily observed in the Raman spectrum.

≡C-H Bend: The bending vibration of the alkyne C-H bond typically gives rise to a strong, broad band in the IR spectrum around 600-700 cm⁻¹.

Pyrazole Ring:

C-H Stretch: The C-H stretching vibrations of the pyrazole ring are expected in the region of 3000-3150 cm⁻¹.

C=N and C=C Stretch: The stretching vibrations of the C=N and C=C bonds within the pyrazole ring will result in a series of bands in the 1400-1600 cm⁻¹ region.

Ring Breathing Modes: The in-plane and out-of-plane bending vibrations of the pyrazole ring will produce a complex pattern of bands in the fingerprint region (below 1400 cm⁻¹).

The following interactive table summarizes the expected characteristic vibrational frequencies for this compound.

Vibrational Mode Expected Frequency Range (cm⁻¹) Expected IR Intensity Expected Raman Intensity
≡C-H Stretch3280 - 3320Strong, SharpMedium
Aromatic C-H Stretch3000 - 3150MediumStrong
Aliphatic C-H Stretch2850 - 3000MediumMedium
C≡C Stretch2100 - 2140Weak - MediumStrong
C=N/C=C Ring Stretch1400 - 1600Medium - StrongMedium - Strong
CH₂ Bend1440 - 1480MediumMedium
In-plane Ring Bend1000 - 1400MediumWeak
≡C-H Bend600 - 700Strong, BroadWeak
Out-of-plane Ring Bend700 - 900StrongWeak

To aid in the detailed assignment of the experimental IR and Raman spectra, computational methods such as Density Functional Theory (DFT) can be employed. derpharmachemica.com By calculating the optimized geometry and vibrational frequencies of this compound, a theoretical spectrum can be generated.

Comparison of the calculated spectrum with the experimental data allows for a more confident assignment of the observed bands to specific vibrational modes. This is particularly useful in the complex fingerprint region where many vibrational modes overlap. The computational analysis can also predict the IR and Raman intensities of each vibrational mode, further assisting in the interpretation of the experimental spectra. Discrepancies between the experimental and calculated frequencies can often be rationalized by considering factors such as anharmonicity and intermolecular interactions in the condensed phase, which are not always fully accounted for in the calculations.

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Pathway Elucidation

Mass spectrometry serves as a cornerstone for the molecular characterization of this compound, providing precise information on its molecular weight and structural integrity.

High-resolution mass spectrometry (HRMS) is instrumental in unequivocally determining the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, HRMS analysis would yield the exact mass of the molecular ion, allowing for the confirmation of its chemical formula, C₇H₈N₂. The theoretical exact mass is calculated and then compared to the experimentally observed mass, with a minimal mass error providing strong evidence for the correct molecular formula.

Table 1: Theoretical and Hypothetical HRMS Data for this compound

ParameterValue
Molecular FormulaC₇H₈N₂
Theoretical Exact Mass120.068748 u
Ionization ModeElectrospray Ionization (ESI+)
Adduct Ion[M+H]⁺
Theoretical m/z [M+H]⁺121.076023 u
Hypothetical Observed m/z121.0762 u
Hypothetical Mass Error1.5 ppm

Note: The observed m/z and mass error are hypothetical values presented for illustrative purposes, as specific experimental data for this compound is not publicly available.

Tandem mass spectrometry (MS/MS) provides invaluable insights into the structural connectivity of a molecule by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. In a hypothetical MS/MS experiment of the protonated molecular ion of this compound ([C₇H₉N₂]⁺, m/z 121.0760), characteristic fragmentation pathways can be predicted based on the known fragmentation of pyrazole and alkyne-containing compounds. researchgate.net

A primary fragmentation event would likely involve the cleavage of the bond between the pyrazole ring and the butynyl side chain, leading to the formation of a stable pyrazolyl cation and a neutral butyne radical, or vice versa. Further fragmentation of the butynyl chain could also be observed. The interpretation of these fragmentation patterns allows for the confirmation of the proposed structure.

Table 2: Hypothetical MS/MS Fragmentation Data for this compound ([M+H]⁺)

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Proposed Neutral LossStructural Assignment of Fragment
121.076095.0604C₂H₂[M+H - C₂H₂]⁺
121.076081.0448C₃H₄[M+H - C₃H₄]⁺
121.076068.0503C₄H₅Pyrazole ring fragment
95.060468.0503HCNLoss of HCN from pyrazole ring

Note: The fragmentation data presented is hypothetical and based on general fragmentation principles for similar chemical moieties.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Architecture

To date, the single-crystal X-ray structure of this compound has not been reported in the scientific literature. The process would involve growing a suitable single crystal of the compound, which can be a challenging step. Once a high-quality crystal is obtained, it would be subjected to X-ray diffraction analysis. The diffraction data would be collected and then processed to solve and refine the crystal structure, ultimately yielding a detailed model of the molecule in the solid state.

The analysis of a crystal structure extends beyond the individual molecule to the interactions between molecules within the crystal lattice. These intermolecular interactions, such as hydrogen bonds, van der Waals forces, and potential π-π stacking interactions involving the pyrazole ring, dictate the crystal packing. nih.govnih.gov Understanding these motifs is crucial for comprehending the physical properties of the solid material. Without an experimentally determined crystal structure, a detailed analysis of the intermolecular interactions and packing motifs for this compound remains speculative.

Computational and Theoretical Studies of 1 but 3 Yn 1 Yl 1h Pyrazole

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the electronic level. For 1-(but-3-yn-1-yl)-1H-pyrazole, these calculations can elucidate its stability, reactivity, and the nature of its chemical bonds.

Density Functional Theory (DFT) is a widely used computational method to determine the electronic structure and properties of molecules. eurasianjournals.comeurasianjournals.com By solving the Kohn-Sham equations, DFT can accurately predict the ground state geometry and energetics of this compound. eurasianjournals.com

A geometry optimization calculation, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would reveal the most stable three-dimensional arrangement of the atoms. nih.gov For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles of the pyrazole (B372694) ring and the butynyl side chain. The planarity of the pyrazole ring is a key feature, and DFT calculations can quantify any deviations from planarity. nih.gov The orientation of the butynyl side chain relative to the pyrazole ring is also a critical aspect of its conformational space.

The energetic properties, such as the total electronic energy and the heat of formation, can also be calculated. These values are indicative of the molecule's thermodynamic stability.

Table 1: Calculated Ground State Geometrical Parameters of this compound using DFT (B3LYP/6-311++G(d,p))

ParameterBond/AngleCalculated Value
Bond LengthN1-N21.35 Å
N2-C31.33 Å
C3-C41.40 Å
C4-C51.37 Å
C5-N11.38 Å
N1-C61.45 Å
C8-C9 (C≡C)1.21 Å
Bond AngleN1-N2-C3111.5°
N2-C3-C4106.0°
C3-C4-C5107.5°
C4-C5-N1108.0°
C5-N1-N2117.0°
Dihedral AngleC5-N1-C6-C785.0°

Note: The data in this table is representative and generated for illustrative purposes based on typical values for similar molecular structures, as specific literature values for this compound were not found.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energies and spatial distributions of these orbitals provide insights into the molecule's ability to donate and accept electrons, respectively. wikipedia.orgyoutube.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring, indicating that this is the likely site for electrophilic attack. The LUMO, conversely, would indicate the most probable sites for nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Table 2: Calculated Frontier Molecular Orbital Energies and Properties of this compound

ParameterValue (eV)
HOMO Energy-6.50
LUMO Energy-0.85
HOMO-LUMO Gap (ΔE)5.65
Ionization Potential (I)6.50
Electron Affinity (A)0.85
Global Hardness (η)2.83
Global Electrophilicity (ω)1.45

Note: The data in this table is representative and generated for illustrative purposes based on typical values for similar molecular structures, as specific literature values for this compound were not found.

The electron density distribution reveals how electrons are shared between atoms in the molecule, providing information about bonding and charge distribution. A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of the molecule. walisongo.ac.id

The MEP map for this compound would show regions of negative potential (electron-rich areas, typically colored red) and positive potential (electron-poor areas, typically colored blue). The nitrogen atoms of the pyrazole ring are expected to be regions of high negative potential, making them susceptible to interactions with electrophiles and hydrogen bond donors. The terminal hydrogen of the alkyne group would likely exhibit a slightly positive potential. These maps are invaluable for predicting how the molecule will interact with other molecules, such as solvents or biological receptors. walisongo.ac.id

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solution Behavior

While quantum chemical calculations provide information on static molecules, Molecular Dynamics (MD) simulations allow for the study of the dynamic behavior of molecules over time. eurasianjournals.comnih.gov MD simulations can be used to explore the conformational landscape of this compound and its behavior in a solvent.

By simulating the molecule's movement over nanoseconds or longer, different stable conformations and the energy barriers between them can be identified. For this compound, this would involve studying the rotation around the single bonds of the butynyl side chain. The simulation would also provide insights into how the molecule interacts with solvent molecules, such as water, including the formation and breaking of hydrogen bonds. This is crucial for understanding its solubility and behavior in a biological environment.

Reaction Mechanism Elucidation via Computational Transition State Search

Computational chemistry can be used to map out the entire energy landscape of a chemical reaction, providing a detailed understanding of the reaction mechanism.

By performing a series of calculations at different molecular geometries, a potential energy surface (PES) for a reaction can be constructed. The PES allows for the identification of the minimum energy pathway from reactants to products. This pathway includes transition states, which are the high-energy points that must be overcome for the reaction to proceed.

For a reaction involving this compound, such as a cycloaddition reaction at the alkyne moiety, computational methods can be used to locate the structure of the transition state. The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate. By comparing the activation energies of different possible reaction pathways, the most likely mechanism can be determined.

Intrinsic Reaction Coordinate (IRC) Calculations for Confirmed Reaction Pathways

Intrinsic Reaction Coordinate (IRC) calculations are a powerful computational tool used to map the minimum energy path connecting a transition state to the reactants and products of a chemical reaction. This analysis is crucial for confirming that a calculated transition state structure indeed corresponds to the reaction of interest and for understanding the mechanistic details of the reaction pathway.

For this compound, IRC calculations would be instrumental in elucidating the mechanisms of reactions it might undergo. For instance, reactions involving the terminal alkyne group, such as cycloadditions, or reactions involving the pyrazole ring, could be modeled. The IRC would trace the geometric evolution of the molecule from the transition state, providing a clear picture of bond-forming and bond-breaking processes. However, at present, no published studies detailing IRC calculations for any reaction involving this compound are available.

Spectroscopic Property Prediction from Theoretical Models

Theoretical models, primarily based on density functional theory (DFT) and other quantum chemical methods, are widely used to predict various spectroscopic properties of molecules. These predictions are invaluable for interpreting experimental spectra and for the structural elucidation of new compounds.

Computational Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Computational methods can predict ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants with a high degree of accuracy. These calculations are typically performed by optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus.

For this compound, theoretical prediction of its NMR spectrum would provide valuable data for its identification and structural confirmation. The predicted chemical shifts would help in assigning the signals in an experimental spectrum to specific protons and carbons in the pyrazole ring and the butynyl side chain. Similarly, predicted coupling constants would aid in understanding the connectivity and spatial relationships between different nuclei.

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C3-Data not available
H3Data not available-
C4-Data not available
H4Data not available-
C5-Data not available
H5Data not available-
C1'-Data not available
H1'Data not available-
C2'-Data not available
H2'Data not available-
C3'-Data not available
C4'-Data not available
H4'Data not available-

Note: This table is a template. No specific computational data for this compound is currently available in the scientific literature.

Theoretical Simulation of Vibrational Frequencies and Intensities

Theoretical simulation of vibrational spectra, such as infrared (IR) and Raman spectra, is another critical application of computational chemistry. By calculating the harmonic vibrational frequencies and their corresponding intensities, researchers can predict the appearance of a molecule's vibrational spectrum. These theoretical spectra are instrumental in assigning experimental vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes.

For this compound, a theoretical vibrational analysis would identify the characteristic frequencies associated with the pyrazole ring, the C≡C triple bond of the butynyl group, and the various C-H and C-N bonds. This information would be invaluable for the characterization of the molecule using vibrational spectroscopy.

Table 2: Hypothetical Predicted Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency (cm⁻¹)Predicted Intensity
C≡C stretchData not availableData not available
≡C-H stretchData not availableData not available
Pyrazole ring stretchData not availableData not available
C-H stretch (pyrazole)Data not availableData not available
CH₂ stretch (alkyl chain)Data not availableData not available
CH₂ bend (alkyl chain)Data not availableData not available

Note: This table is a template. No specific computational data for this compound is currently available in the scientific literature.

Applications of 1 but 3 Yn 1 Yl 1h Pyrazole in Advanced Materials and Catalysis

Role as a Monomer in Polymer Synthesis

The presence of a terminal alkyne group makes 1-(but-3-yn-1-yl)-1H-pyrazole an ideal monomer for the synthesis of functional polymers through various modern polymerization techniques. These methods leverage the high reactivity and specificity of the alkyne group to create well-defined polymeric structures.

Design and Synthesis of Functional Polymers via Alkyne Polymerization or Click Polymerization

The terminal alkyne of this compound is amenable to several polymerization strategies. One of the most prominent is Azide-Alkyne Click Polymerization (AACP) , a prime example of click chemistry. mdpi.comscispace.com This reaction involves the copper(I)-catalyzed cycloaddition of the alkyne monomer with a di-azide co-monomer, yielding 1,4-disubstituted polytriazoles. researchgate.net This method is highly efficient, proceeds under mild conditions, and tolerates a wide variety of functional groups, making it a powerful tool for creating complex polymer architectures. chemrxiv.org

Another significant strategy is thiol-yne click polymerization . This process involves the radical or nucleophilic addition of a dithiol monomer to the alkyne groups of this compound. chemrxiv.org This reaction is known for its high efficiency and often proceeds without a catalyst, initiated by UV light or heat, which is advantageous for applications where metal contamination is a concern. researchgate.net

Furthermore, direct polymerization of the alkyne monomer can be achieved using transition-metal catalysts, leading to conjugated polymers with interesting electronic and optical properties. These polymerizations can be tailored to produce polymers with specific molecular weights and architectures, including linear, branched, or cross-linked networks. nih.gov

Table 1: Polymerization Methods for Alkyne-Functionalized Monomers
Polymerization TypeCo-monomer/InitiatorKey FeaturesResulting Polymer Backbone
Azide-Alkyne Click Polymerization (AACP)Di-azide (e.g., 1,4-diazidobutane)High efficiency, mild conditions, Cu(I) catalyzed, high regioselectivity. mdpi.comPolytriazole
Thiol-Yne Click PolymerizationDithiol (e.g., 1,6-hexanedithiol)Catalyst-free (UV/thermal initiation), high atom economy, rapid reaction. chemrxiv.orgPoly(thioether)
Direct Alkyne PolymerizationTransition-metal catalyst (e.g., Rh, Pd)Forms conjugated backbones, potential for electroactive materials. nih.govPolyacetylene derivative

Investigation of Properties of Pyrazole- and Alkyne-Containing Polymeric Systems

Polymers derived from this compound are expected to exhibit a unique combination of properties imparted by both the pyrazole (B372694) ring and the specific polymer backbone created.

Thermal Stability: Heterocyclic polyamides and other polymers incorporating pyrazole rings are known for their high thermal stability. ias.ac.in Polymers synthesized from this monomer are anticipated to have high degradation temperatures, making them suitable for applications in demanding environments. ias.ac.in

Optical Properties: The conjugated π-electron system of the pyrazole ring can lead to promising photoluminescent properties. ias.ac.in When incorporated into a conjugated polymer backbone via direct alkyne polymerization, these materials could exhibit unique absorption and emission characteristics, with potential uses in organic light-emitting diodes (OLEDs) or fluorescent sensors. mdpi.commdpi.com

Mechanical Strength: The inclusion of rigid pyrazole rings and the strong covalent bonds formed during polymerization can enhance the mechanical strength and dynamical properties of the resulting polymeric materials. ias.ac.in

Coordination Ability: The nitrogen atoms of the pyrazole units within the polymer chain can act as coordination sites for metal ions. This property could be exploited for creating polymeric metal catalysts, ion-capture resins, or sensory materials. ias.ac.in

Table 2: Expected Properties of Polymers Derived from this compound
PropertyContributing MoietyAnticipated Characteristics & Potential Applications
Thermal StabilityPyrazole RingHigh decomposition temperatures (>230°C); suitable for high-performance plastics and coatings. ias.ac.in
Optical PropertiesPyrazole Ring & Polymer BackbonePhotoluminescence, potential for aggregation-induced emission (AIE); applications in OLEDs, sensors, and bio-imaging. mdpi.com
SolubilityPolymer Backbone & Side ChainsSolubility in organic solvents allows for solution-based processing and film casting. ias.ac.in
Metal CoordinationPyrazole Ring (N atoms)Ability to chelate metal ions; use in catalysis, environmental remediation, and sensor technology. ias.ac.in

Ligand Design and Application in Transition Metal Catalysis

The pyrazole nucleus is a well-established N-donor ligand in coordination chemistry. The compound this compound can serve as a versatile ligand, where the pyrazole ring provides the primary coordination site and the alkyne group offers a platform for secondary interactions or further modification.

Development of Novel Pyrazole-Alkyne Ligands for Metal Complexes

This compound can act as a ligand for a wide array of transition metals, including palladium, ruthenium, manganese, and copper. rsc.orgnih.govrsc.org The pyridine-type nitrogen atom of the pyrazole ring is the primary site for metal coordination. The pendant butynyl arm can play several roles: it can remain as a non-coordinating functional group, it can be used to tether the ligand to a solid support, or it could potentially engage in secondary coordination with the metal center, creating a chelate effect that enhances complex stability.

Furthermore, the terminal alkyne can be readily modified via reactions such as Sonogashira coupling or click chemistry to build more complex, multidentate ligand systems. For example, coupling with a halogenated pyridine or another pyrazole unit could yield bidentate (NN) or pincer-type (NNN) ligands, which are highly sought after in catalysis. nih.govrsc.org

Exploration of Catalytic Activity in Various Organic Transformations

Metal complexes featuring pyrazole-based ligands have demonstrated significant catalytic activity in a range of important organic reactions.

C-C Coupling Reactions: Palladium complexes stabilized by pyrazole-containing ligands are effective catalysts for Suzuki-Miyaura cross-coupling reactions, which are fundamental for synthesizing biaryls and other conjugated systems. rsc.orgresearchgate.net The electronic properties of the pyrazole ring can be tuned to optimize the catalytic cycle, influencing both the oxidative addition and reductive elimination steps. researchgate.net

Hydrogenation and Transfer Hydrogenation: Ruthenium and manganese complexes with pyrazole-based ligands have shown exceptional activity in the hydrogenation and transfer hydrogenation of ketones and aldehydes. rsc.orgacs.orgfigshare.com The presence of a pyrazole ligand can significantly improve catalyst efficiency and functional group tolerance. rsc.org In some systems, the NH functionality of a protic pyrazole ligand plays a crucial role in the catalytic mechanism, although this specific feature is absent in the N-substituted this compound. nih.gov

Oxidation Reactions: Pyrazole-ligated metal complexes have also been employed as catalysts for oxidation reactions. For instance, ruthenium complexes can catalyze the acceptorless dehydrogenation of alcohols to produce aldehydes, with dihydrogen as the only byproduct, representing a green chemical process. rsc.org

Table 3: Representative Catalytic Applications of Pyrazole-Ligated Metal Complexes
Reaction TypeMetal CenterSubstrateProductTypical Performance
Suzuki-Miyaura CouplingPalladium (Pd)Aryl Halide + Arylboronic AcidBiarylHigh yields with various functional groups. rsc.orgresearchgate.net
Transfer HydrogenationRuthenium (Ru)Ketones (e.g., Acetophenone)Secondary AlcoholsVery high activity (TOF up to 720,000 h⁻¹ reported for some systems). acs.org
Acceptorless DehydrogenationRuthenium (Ru)Primary AlcoholsAldehydesHigh yields (up to 99%) and selectivity under mild conditions. rsc.org

Supramolecular Chemistry and Self-Assembly Strategies

Supramolecular chemistry relies on non-covalent interactions to build ordered, higher-level structures from molecular components. While this compound lacks the N-H group that typically drives the self-assembly of unsubstituted pyrazoles into hydrogen-bonded dimers and catemers, it possesses other features that enable supramolecular organization. nih.govresearchgate.net

The pyridine-type nitrogen (N2) of the pyrazole ring can act as a hydrogen bond acceptor, allowing it to interact with suitable hydrogen bond donors. Furthermore, the aromatic pyrazole ring can participate in π-π stacking interactions, which are crucial for the packing of molecules in the solid state. semanticscholar.org

The butynyl group also influences self-assembly. The C≡C triple bond can engage in weak interactions, and the terminal alkyne C-H bond can act as a weak hydrogen bond donor. These varied interactions can lead to the formation of complex 2D or 3D networks. semanticscholar.orgresearchgate.net The ability of pyrazole derivatives to form diverse hydrogen-bonded structures like dimers, trimers, tetramers, and polymeric chains (catemers) through N-H···N bonds is a well-known phenomenon that highlights the versatility of the pyrazole core in crystal engineering. nih.govresearchgate.net For N-substituted pyrazoles, these other weak interactions become dominant in directing the self-assembly process.

Table 4: Supramolecular Interactions and Resulting Assemblies in Pyrazole Systems
Interaction TypeParticipating GroupsCommon Supramolecular Motif
N-H···N Hydrogen Bonding (in unsubstituted pyrazoles)Pyrazole N1-H (donor) and N2 (acceptor)Dimers, trimers, tetramers, catemers (polymeric chains). nih.govresearchgate.net
π-π StackingAromatic Pyrazole RingsStacked layers or columns, contributing to crystal packing. semanticscholar.org
Weak Hydrogen BondingPyrazole N2 (acceptor), Alkyne C-H (donor)Formation of extended networks and stabilization of 3D structures. semanticscholar.org

Design of Building Blocks for Self-Assembled Structures and Frameworks

The molecular architecture of this compound is exceptionally well-suited for its use as a primary building block, or "tecton," in the construction of highly ordered supramolecular assemblies such as metal-organic frameworks (MOFs), coordination polymers, and hydrogen-bonded organic frameworks. digitellinc.com The design strategy hinges on the distinct functionalities of its two key components: the pyrazole ring and the terminal alkyne.

The pyrazole ring serves as an effective N-donor ligand. The pyridine-like nitrogen atom at the 2-position can coordinate to a wide range of metal centers, a principle widely exploited in the construction of MOFs. nih.govrsc.org By reacting this compound with various metal salts (e.g., salts of Zn(II), Cu(II), Co(II)), it is possible to form coordination networks where the pyrazole unit acts as a monodentate or, in concert with other ligands, a bridging linker. The stability and porosity of such pyrazolate-based MOFs make them promising for applications in catalysis and gas storage. nih.govresearchgate.net

Furthermore, the terminal alkyne group offers a secondary layer of functionality. It can be employed in several ways:

Post-Synthetic Modification: The alkyne can act as a reactive handle for post-synthetic modification of a pre-formed framework. Using copper-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry," various functional groups can be precisely installed within the pores of the material. This allows for the tailoring of the framework's internal surface properties.

Multi-component Assembly: The alkyne can participate directly in the assembly process. For instance, it can coordinate to metal centers that have a high affinity for π-systems, such as gold(I) or platinum(II), leading to the formation of organometallic frameworks with unique electronic properties. nih.gov

Hierarchical Structures: The compound can be used to create hierarchical structures where metal-coordination directs the primary assembly, and subsequent polymerization or cross-linking via the alkyne groups provides additional structural reinforcement or functionality.

The table below illustrates the potential coordination modes of this compound in forming self-assembled structures.

Coordination SiteInteracting SpeciesResulting InteractionPotential Application in Frameworks
Pyrazole N2-atomMetal Ions (e.g., Zn²⁺, Cu²⁺)N-Metal Coordination BondFormation of MOFs and Coordination Polymers
Terminal Alkyne (C≡C)Metal Ions (e.g., Au⁺, Ag⁺)π-Metal CoordinationConstruction of Organometallic Materials
Terminal Alkyne (C≡C)Azide-functionalized moleculesCovalent Triazole linkage (Click Chemistry)Post-synthetic modification of frameworks
Pyrazole Ring (π-system)π-deficient aromaticsπ-π StackingStabilization of organic co-crystals
Terminal Alkyne C-HHydrogen Bond AcceptorsC-H···X Hydrogen BondDirectional control in crystal engineering

Investigation of Non-Covalent Interactions Driving Self-Assembly

Hydrogen Bonding: Although the N1-position of the pyrazole is alkylated, preventing the classic N-H···N hydrogen bonding seen in unsubstituted pyrazoles, other hydrogen bonds are possible. researchgate.net The slightly acidic proton of the terminal alkyne (the C-H bond) can act as a hydrogen bond donor to an appropriate acceptor, such as a solvent molecule, a counter-ion, or another ligand within a coordination framework. Furthermore, the C-H bonds on the pyrazole ring and the alkyl chain can engage in weak C-H···π or C-H···N interactions, contributing to the packing and stability of the crystal lattice.

π-π Stacking: The aromatic pyrazole ring can participate in π-π stacking interactions with other pyrazole rings or different aromatic systems present in the structure. These interactions are highly directional and are a significant driving force in the assembly of many nitrogen-containing heterocyclic compounds. nih.gov The offset or face-to-face arrangement of these rings can dictate the porosity and electronic properties of the resulting material. The presence of the flexible butynyl chain can influence the steric environment, allowing for arrangements that might not be accessible to more rigid pyrazole derivatives.

Computational studies, such as Non-Covalent Interaction (NCI) plots and Hirshfeld surface analysis, are valuable tools for visualizing and quantifying these weak interactions, providing insight into the structure-property relationships of materials built from this compound. rsc.org

Potential Applications in Sensors and Optoelectronic Materials Research

The electronic characteristics of the pyrazole ring, combined with the chemical versatility of the alkyne function, position this compound as a promising candidate for research into new sensors and optoelectronic materials.

Integration into Responsive Chemical Sensor Platforms

Pyrazole derivatives have been successfully utilized in the design of chemosensors, primarily for the detection of metal ions. researchgate.net The sensing mechanism often relies on changes in fluorescence or color upon coordination of an analyte to the pyrazole's nitrogen atoms. This compound can be integrated into sensor platforms in several ways:

As a Primary Receptor: The pyrazole unit can serve as the binding site for specific metal cations. Upon binding, the electronic properties of the pyrazole ring are perturbed, which can be transduced into a measurable optical or electrochemical signal.

As a Scaffold for Sensor Assembly: The terminal alkyne is an ideal anchor for immobilizing the molecule onto a solid support, such as a gold surface (via thiol-yne chemistry) or a polymer matrix. This is crucial for the development of practical, reusable sensor devices.

In "Turn-On" Fluorescent Sensors: The alkyne group can be used to conjugate the pyrazole to a fluorophore. In the absence of a target analyte, the fluorescence may be quenched. Coordination of the analyte to the pyrazole receptor can disrupt the quenching mechanism, leading to a "turn-on" fluorescence response, which is highly desirable for sensitive detection.

The table below summarizes potential sensor applications based on the functional components of this compound.

Functional MoietyTarget AnalyteSensing MechanismPotential Output Signal
Pyrazole N-donorsMetal Ions (e.g., Al³⁺, Fe³⁺)Coordination-induced photophysical changesFluorescence, Colorimetric
Terminal AlkyneAzide-tagged biomoleculesClick reaction leading to signal modulationElectrochemical, Fluorescence
Entire MoleculeVolatile Organic Compounds (VOCs)Adsorption into a framework causing dielectric shiftCapacitive, Resistive

Photophysical Properties and Energy Transfer Studies

The incorporation of an alkynyl group onto a heterocyclic ring can significantly influence the molecule's photophysical properties, including its absorption and emission spectra, fluorescence quantum yield, and excited-state lifetime. nih.gov The alkyne can extend the π-conjugated system, often leading to a red-shift in the absorption and emission wavelengths. researchgate.net

For this compound, while the alkyl chain separates the alkyne from the pyrazole ring, preventing direct π-conjugation, the molecule remains a valuable platform for photophysical studies. The alkyne can be used to link the pyrazole to various chromophores, creating donor-acceptor systems. In such a system, the pyrazole could act as either an electron donor or part of a bridging scaffold.

Energy transfer studies are particularly relevant. For example, the molecule could be used to construct dyads or triads for investigating Förster Resonance Energy Transfer (FRET) or Dexter Electron Transfer. The pyrazole unit could coordinate to a luminescent metal ion (like a lanthanide), while the alkyne could be functionalized with an organic chromophore that acts as an "antenna." In this scenario, the organic antenna absorbs light and efficiently transfers the energy to the metal center, which then emits at its characteristic wavelength. This principle is fundamental to the design of highly efficient luminescent materials for applications in lighting and bio-imaging.

The photophysical properties of materials derived from this compound are compared with related systems in the table below.

Compound/SystemAbsorption Max (λ_abs)Emission Max (λ_em)Key Photophysical Feature
Unsubstituted Pyrazole~210 nmNon-emissiveBasic heterocyclic chromophore
Alkynyl-substituted aromatics (general)Red-shifted vs. parentVariesExtended π-conjugation, potential for fluorescence
Pyrazole-Fluorophore conjugate (hypothetical)Dependent on fluorophoreDependent on fluorophorePotential for analyte-induced fluorescence modulation (sensing)
Lanthanide-Pyrazole Complex with AntennaAntenna-dependentLanthanide-dependent"Antenna effect" enabling efficient lanthanide luminescence

Q & A

Q. What are the optimal synthetic routes for 1-(but-3-yn-1-yl)-1H-pyrazole, and how can reaction yields be improved?

To synthesize this compound, classical methods such as Finar and Godfrey’s approach for pyrazole alkylation are foundational . Key steps include:

  • Alkyne coupling : Use Sonogashira reactions to introduce the but-3-ynyl group to the pyrazole core, ensuring palladium catalysis and copper co-catalysis in inert atmospheres .
  • Regioselective substitution : Optimize reaction temperatures (e.g., 60–80°C) and solvent systems (e.g., THF/DMF mixtures) to favor N1-substitution over N2, as competing pathways can reduce yields .
  • Yield enhancement : Purification via column chromatography with ethyl acetate/hexane gradients (1:20 to 1:5) improves isolate purity. Yields >70% are achievable with rigorous exclusion of moisture .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., alkyne proton signals at δ 2.0–2.5 ppm, pyrazole ring protons at δ 7.0–8.5 ppm) .
  • X-ray crystallography : Resolve regiochemistry and intermolecular interactions (e.g., hydrogen bonding between pyrazole N–H and carboxylate groups in derivatives) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 161.1 for C8_8H8_8N2_2) .

Q. How can researchers design initial pharmacological screening assays for this compound?

  • In vitro cytotoxicity : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC50_{50} values compared to reference drugs like cisplatin .
  • Anti-inflammatory activity : Measure inhibition of COX-2 or TNF-α in LPS-stimulated macrophages .
  • Dose-response curves : Use logarithmic concentrations (1 nM–100 µM) to establish potency thresholds and assess selectivity indices .

Advanced Research Questions

Q. How do regioselectivity challenges in pyrazole functionalization impact synthetic strategies?

Regioselectivity in N-alkylation is influenced by steric and electronic factors:

  • Steric effects : Bulky substituents (e.g., trifluoromethyl groups at C3) favor N1-substitution due to reduced steric hindrance .
  • Electronic effects : Electron-withdrawing groups (e.g., –CF3_3) deactivate the adjacent nitrogen, directing alkylation to the less hindered site .
  • Contradictions : Some studies report unexpected N2-alkylation under microwave-assisted conditions, suggesting solvent polarity and microwave irradiation alter transition states .

Q. What computational methods are used to predict the compound’s reactivity and binding affinity?

  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, alkyne moieties show high HOMO densities, favoring cycloaddition reactions .
  • Molecular docking : Simulate binding to biological targets (e.g., EGFR kinase) using AutoDock Vina. Pyrazole derivatives exhibit strong π-π stacking with aromatic residues (e.g., Phe723) .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize derivatives for synthesis .

Q. How can structure-activity relationships (SAR) guide the optimization of pyrazole-based therapeutics?

  • Substituent effects : Introduce electron-withdrawing groups (e.g., –CF3_3) at C3 to enhance metabolic stability and binding affinity .
  • Alkyne modifications : Replace but-3-ynyl with cyclopropylacetylene to reduce toxicity while retaining kinase inhibitory activity .
  • Bioisosterism : Replace pyrazole with imidazole to evaluate changes in solubility and target engagement .

Q. How should researchers resolve contradictions between spectroscopic data and crystallographic results?

  • Case example : Discrepancies in proton assignments (e.g., NH signals in NMR vs. absence in X-ray due to tautomerism) require multi-technique validation .
  • Dynamic effects : Variable-temperature NMR can detect rotational barriers in substituents (e.g., allyl groups), which may explain crystallographic disorder .
  • Database cross-referencing : Compare with NIST Chemistry WebBook entries for analogous pyrazoles to identify systematic errors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(but-3-yn-1-yl)-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
1-(but-3-yn-1-yl)-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.